1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate
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Overview
Description
1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a dimethylamino group, and a methoxyphenoxy moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and formic acid under reflux conditions.
Introduction of the Dimethylamino Group: The morpholine intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the dimethylamino-morpholine intermediate with 3-methoxyphenol in the presence of a base, such as sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the methoxyphenoxy moiety can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Dimethylamino)propyl)-3-(3-methoxyphenoxy)propan-2-ol
- 1-(3-(Dimethylamino)ethyl)-2-(3-methoxyphenoxy)ethanol
- 1-(3-(Dimethylamino)butyl)-4-(3-methoxyphenoxy)butan-2-one
Uniqueness
1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the methoxyphenoxy group provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-(3-methoxyphenoxy)ethanone;formic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.CH2O2/c1-17(2)10-13-11-21-8-7-18(13)16(19)12-22-15-6-4-5-14(9-15)20-3;2-1-3/h4-6,9,13H,7-8,10-12H2,1-3H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIUGQDNXGUZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCCN1C(=O)COC2=CC=CC(=C2)OC.C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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